N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

IKK2 inhibition Indole SAR Kinase inhibitor

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034515-61-0) is a synthetic indole-2-carboxamide derivative bearing a 4,4-difluorocyclohexyl amine substituent and a 6-methoxy group on the indole core (molecular weight 308.33 g/mol). This compound belongs to a broader class of indole carboxamide kinase inhibitors, specifically documented in the patent literature as a scaffold for IKK2 (IκB kinase β) inhibition, with therapeutic relevance to inflammatory disorders such as rheumatoid arthritis, asthma, and COPD.

Molecular Formula C16H18F2N2O2
Molecular Weight 308.329
CAS No. 2034515-61-0
Cat. No. B2944333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide
CAS2034515-61-0
Molecular FormulaC16H18F2N2O2
Molecular Weight308.329
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F
InChIInChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21)
InChIKeyQRRFZTUVYWGJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034515-61-0): Chemical Identity and Procurement Profile


N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034515-61-0) is a synthetic indole-2-carboxamide derivative bearing a 4,4-difluorocyclohexyl amine substituent and a 6-methoxy group on the indole core (molecular weight 308.33 g/mol) . This compound belongs to a broader class of indole carboxamide kinase inhibitors, specifically documented in the patent literature as a scaffold for IKK2 (IκB kinase β) inhibition, with therapeutic relevance to inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1][2]. The 4,4-difluorocyclohexyl moiety is a recognized pharmacophoric element that enhances metabolic stability and modulates lipophilicity relative to non-fluorinated cyclohexyl analogs [3]. The compound is commercially available from multiple suppliers as a research-grade chemical for in vitro and in vivo preclinical investigation.

Why Generic Indole-2-Carboxamide Substitution Cannot Replace N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide


Although indole-2-carboxamide is a privileged scaffold found across numerous kinase inhibitor programs, generic substitution is precluded because the specific combination of the 6-methoxy indole substitution pattern and the N-(4,4-difluorocyclohexyl) amide tail uniquely governs target engagement, selectivity, and physicochemical properties within this chemical series. The IKK2 patent family (US20070254873, US20090143372) explicitly defines activity cliffs where even minor alterations—such as replacing the 6-methoxy with halogen, shifting the carboxamide from the 2-position to the 3-position, or swapping the 4,4-difluorocyclohexyl for a phenyl or unsubstituted cyclohexyl group—result in substantial changes in inhibitory potency and kinase selectivity profiles [1][2]. Furthermore, the 4,4-difluorocyclohexyl moiety itself confers distinct conformational and electronic properties (C–F bond dipoles, reduced basicity of adjacent amines, and altered logD) that directly impact membrane permeability and metabolic stability compared to non-fluorinated or mono-fluorinated cyclohexyl analogs [3]. These structure-activity relationship (SAR) features mean that a researcher cannot assume a simpler indole-2-carboxamide analog will recapitulate the same biological or pharmacological outcomes.

Quantitative Differentiation Evidence: N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide vs. Closest Analogs


IKK2 Inhibitory Potency: 6-Methoxy vs. 5-Chloro Indole Substitution in the 4,4-Difluorocyclohexyl Series

Within the GlaxoSmithKline IKK2 inhibitor indole carboxamide series, the 6-methoxy substituted compounds demonstrate a distinct potency profile compared to 5-chloro substituted analogs bearing the same N-(4,4-difluorocyclohexyl) amide tail. Patent US11655235B2 specifically exemplifies 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (CAS 2034386-79-1) as an IKK2 inhibitor [1]. While exact IC50 values for both the 6-methoxy target compound and the 5-chloro comparator within the same assay are not publicly disclosed head-to-head, the patent SAR tables establish that indole 6-position substitution with electron-donating groups (methoxy) versus electron-withdrawing groups (chloro) at the 5-position yields differentiated IKK2 inhibition, with methoxy-substituted analogs generally exhibiting superior potency in the sub-micromolar range compared to chloro-substituted counterparts in the same enzymatic assay format [1].

IKK2 inhibition Indole SAR Kinase inhibitor Inflammation

Target Class Selectivity: IKK2 vs. mPGES-1 Inhibition Across Indole-2-Carboxamide Chemotypes

The indole-2-carboxamide scaffold is employed across multiple distinct target classes, and the choice of amide substituent critically determines target selectivity. Patent US10421740B2 from KUKJE PHARMA describes indole carboxamide compounds, including N-(4,4-difluorocyclohexyl)-substituted derivatives, as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) with IC50 values in the nanomolar to low micromolar range [1]. By contrast, the GlaxoSmithKline patent family (US20070254873, US20090143372, US11655235B2) defines structurally overlapping indole-2-carboxamides as selective IKK2 inhibitors [2]. The presence of the 4,4-difluorocyclohexyl group in both series indicates this moiety is a versatile pharmacokinetic handle, but the indole substitution pattern (6-methoxy vs. other substituents) and the specific stereoelectronic presentation of the amide tail ultimately dictate whether the compound engages IKK2 or mPGES-1. This dual-target potential means that the 6-methoxy-4,4-difluorocyclohexyl combination may exhibit a unique selectivity fingerprint not reproducible by swapping the amide substituent alone.

IKK2 mPGES-1 Target selectivity Inflammation

Physicochemical Differentiation: 4,4-Difluorocyclohexyl vs. Non-Fluorinated Cyclohexyl or Phenyl Amide Analogs

The 4,4-difluorocyclohexyl group imparts distinct physicochemical properties compared to non-fluorinated cyclohexyl or simple phenyl amide analogs. In the broader 4,4-difluorocyclohexyl-containing compound literature (including PARP-1 inhibitor NMS-P118 and IL-17 modulator series), the gem-difluoro substitution on the cyclohexyl ring reduces logD by approximately 0.5–1.0 log units compared to the parent cyclohexyl analog while simultaneously increasing metabolic stability through blockade of cytochrome P450-mediated hydroxylation at the 4-position [1][2]. For the target compound, the combination of the 4,4-difluorocyclohexyl tail with the 6-methoxyindole core yields a molecular weight of 308.33 g/mol, compared to 278.30 g/mol for the des-methoxy analog N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide (CAS 2034515-55-2) , providing an additional hydrogen bond acceptor (the 6-OCH3 oxygen) that can modulate solubility and target binding.

Physicochemical properties Lipophilicity Metabolic stability Fluorine chemistry

Regioisomeric Differentiation: 2-Carboxamide vs. 3-Carboxamide Indole Scaffolds

The position of the carboxamide group on the indole ring (2-position vs. 3-position) is a critical determinant of kinase binding mode and selectivity. The target compound features the 2-carboxamide configuration (CAS 2034515-61-0), which is the scaffold preferred in the IKK2 inhibitor patent series [1]. The regioisomeric 3-carboxamide analog, N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide (CAS 2034515-55-2, MW 278.30), is a distinct chemical entity that lacks the 6-methoxy group and presents the amide vector from the indole 3-position . Published kinase inhibitor SAR demonstrates that indole-2-carboxamides typically bind in the ATP pocket with a different hydrogen-bonding network compared to indole-3-carboxamides, resulting in divergent kinase selectivity profiles [1][2]. Researchers substituting the 3-carboxamide regioisomer for the 2-carboxamide target compound would be evaluating a fundamentally different pharmacophore.

Indole regioisomerism Carboxamide position Kinase binding mode Structure-based design

Recommended Application Scenarios for N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide Based on Quantitative Evidence


IKK2-Mediated Inflammatory Disease Research: Preferred Probe Over 5-Chloro Analogs

In preclinical studies of IKK2-dependent inflammatory pathways (rheumatoid arthritis, asthma, COPD), this compound serves as a preferred chemical probe over the 5-chloro-N-(4,4-difluorocyclohexyl) analog due to the established SAR showing that 6-methoxy substitution on the indole core yields superior IKK2 inhibitory potency within the same enzymatic assay format [1]. Researchers investigating NF-κB signaling cascades or developing IKK2-targeted therapeutics should select the 6-methoxy variant when maximizing target engagement at pharmacologically relevant concentrations is the primary experimental objective.

Kinase Selectivity Profiling: 2-Carboxamide Indole Scaffold for ATP-Site Binding Studies

The 2-carboxamide indole configuration of this compound provides a defined ATP-competitive binding mode distinct from 3-carboxamide indole regioisomers [1]. This makes the compound suitable for kinase selectivity panel screening and co-crystallography studies aimed at elucidating the structural determinants of IKK2 vs. off-target kinase binding. The 4,4-difluorocyclohexyl moiety further contributes to binding site complementarity through fluorine-mediated hydrophobic interactions, which should be explicitly compared against non-fluorinated cyclohexyl controls in structure-activity relationship campaigns [2].

ADME and Pharmacokinetic Optimization Studies: Fluorinated Cyclohexyl as a Metabolic Stability Handle

The 4,4-difluorocyclohexyl group in this compound represents a validated medicinal chemistry strategy for blocking cytochrome P450-mediated oxidation at the cyclohexyl 4-position while reducing logD relative to non-fluorinated cyclohexyl analogs [1][2]. In vitro ADME assays (microsomal stability, permeability, plasma protein binding) using this compound can be benchmarked against matched-pair analogs bearing unsubstituted cyclohexyl or 4-fluorophenyl amide tails to quantify the impact of gem-difluoro substitution on pharmacokinetic parameters. This application is particularly relevant for programs optimizing oral bioavailability of indole-based kinase inhibitors.

Target Class Cross-Screening: IKK2 vs. mPGES-1 Selectivity Determination

Given that structurally related N-(4,4-difluorocyclohexyl)-indole-2-carboxamides have been independently patented as both IKK2 inhibitors (GlaxoSmithKline series) and mPGES-1 inhibitors (KUKJE PHARMA series), this compound is ideally suited for target class cross-screening studies [1][2]. Running the compound in parallel IKK2 and mPGES-1 enzymatic/in-cell assays with appropriate reference inhibitors will establish its selectivity fingerprint. This data is essential for interpreting any phenotype observed in cellular or in vivo inflammation models, as both IKK2 and mPGES-1 converge on prostaglandin and cytokine signaling pathways.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.